2-Methoxypropanal

描述

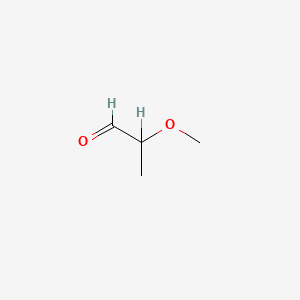

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methoxypropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-4(3-5)6-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVKHMQXJYFYRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40976977 | |

| Record name | 2-Methoxypropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40976977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6142-38-7 | |

| Record name | 2-Methoxypropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6142-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionaldehyde, 2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006142387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxypropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40976977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxypropanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical and Computational Investigations of 2 Methoxypropanal Structure and Conformation

Quantum Chemical Approaches to Conformational Analysis

The conformational landscape of 2-methoxypropanal is explored using a variety of quantum chemical methods, which provide insights into the geometry and relative energies of its different spatial arrangements.

Ab Initio Methods for Geometry Optimization and Energy Calculations (e.g., MP2)

Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, are fundamental to understanding molecular structures. q-chem.commontana.edu Methods like Møller-Plesset perturbation theory (MP2) are employed to perform geometry optimizations and calculate the energies of different conformers. q-chem.comucsb.edu These calculations involve finding the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional shape. montana.eduarxiv.org For this compound, ab initio studies have been crucial in determining the rotational profiles and identifying the stable conformers on the potential energy surface. mpg.deresearchgate.net The MP2 level of theory, in particular, is noted for providing good structural predictions for many molecules. ucsb.edu

Density Functional Theory (DFT) Applications in Conformational Landscapes (e.g., B3LYP, M06-2X)

Density Functional Theory (DFT) has become a popular and effective alternative to traditional ab initio methods for studying molecular systems. nih.govchemrxiv.org Functionals like B3LYP and M06-2X are widely used to map the conformational landscapes of molecules like this compound. nih.govchemrxiv.orgnih.gov DFT methods have been successfully applied to optimize the geometries of various organic molecules and investigate their conformational preferences. epstem.netresearchgate.netresearcher.life Studies have shown that functionals like M06-2X can be particularly effective in describing non-covalent interactions, which are crucial in determining the conformational stability of flexible molecules. nih.govosti.gov For this compound, DFT calculations have provided detailed insights into the relative energies of its conformers and the barriers to their interconversion. researchgate.net

Influence of Environmental Factors on Conformer Distribution

The distribution of conformers of a molecule can be significantly altered by its surrounding environment, such as the solvent in which it is dissolved.

Solvent Effects on Conformational Preferences and Energetics

The presence of a solvent can have a profound impact on the conformational equilibrium of this compound. researchgate.netacs.org Computational studies that incorporate solvent effects have revealed that the relative stabilities of conformers can change dramatically compared to the gas phase (in vacuo). acs.orgacs.org In general, polar solvents tend to stabilize conformations where the dipole moments of the carbonyl and alkoxy groups are aligned (synperiplanar). acs.orgacs.org This stabilization is due to favorable electrostatic interactions between the polar conformer and the solvent molecules. daryatamin.com The choice of solvent can thus be used to influence the population of a desired conformer.

Comparative Analysis of Conformational Distribution in Vacuo vs. Solution

A key finding from computational studies is the substantial difference in the conformer distribution of this compound in the gas phase versus in solution. researchgate.netacs.orgacs.org In vacuo, intramolecular forces such as steric hindrance and hyperconjugation are the primary determinants of conformational preference. However, in solution, the interactions between the solute and solvent molecules can outweigh these intramolecular effects. daryatamin.comdokumen.pub For this compound, conformations that are less stable in the gas phase can become the dominant species in a polar solvent due to strong solute-solvent interactions. acs.orgacs.org This reversal of conformer stability highlights the critical importance of considering the solvent environment when studying the conformational behavior of polar molecules. acs.org

Stereoelectronic Effects Governing this compound Conformations

Stereoelectronic effects, which involve the influence of orbital interactions on molecular geometry and stability, play a significant role in dictating the preferred conformations of this compound. nih.govsupersciencegrl.co.uk One of the key phenomena at play is the anomeric effect, which describes the tendency of an electronegative substituent on a carbon atom adjacent to a heteroatom to favor an axial or gauche orientation. nih.gov In this compound, the interaction between the lone pair electrons of the oxygen atoms and the antibonding orbitals of adjacent bonds influences the rotational barriers around the C-C and C-O bonds. These interactions, along with classic steric effects, determine the relative energies of the different staggered conformations. researchgate.nete-bookshelf.de For instance, conformations that minimize steric repulsion while maximizing favorable hyperconjugative interactions are generally preferred. researchgate.net The interplay of these stereoelectronic factors is crucial for a complete understanding of the conformational landscape of this compound. uni-marburg.de

Rotational Profiles and Energy Barriers for Internal Rotations

The conformational landscape of this compound is defined by the internal rotations around its key single bonds, primarily the C-C bond between the carbonyl carbon and the chiral center, and the C-O bond of the methoxy (B1213986) group. Theoretical and computational studies have been instrumental in elucidating the rotational profiles and the energy barriers associated with these internal rotations, providing a detailed picture of the molecule's structural flexibility and conformer preferences.

Ab initio molecular orbital calculations have been employed to predict the rotational profiles of this compound. These theoretical investigations reveal that the conformational energies are highly dependent on the torsion angles around both the C-C and C-O bonds. researchgate.netresearchgate.net This indicates a complex potential energy surface with multiple minima and transition states governing the interconversion between different conformers.

A detailed conformational analysis of this compound has been conducted to understand the distribution of its conformers. acs.org These studies have shown that the relative stability of different conformations is significantly influenced by the surrounding medium. In the gas phase, specific conformer preferences are observed, which can be altered by the presence of a solvent. acs.org

Research indicates that in both the gas phase and in a non-polar solvent like dichloromethane (B109758), the conformer labeled as 'A' is the most stable. acs.org This stability is predicted across various levels of theory, including B3LYP/6-31G, B3LYP(L1A1)/6-31G, and MP2(SCIPCM)/6-31G//HF(L1A1)/6-31G. acs.org The studies also highlight a general preference for conformations where donating groups, such as the methyl group, are disposed orthogonally with respect to the carbonyl group. acs.org

Furthermore, the presence of a solvent tends to stabilize conformations in which the dipoles of the carbonyl and alkoxy groups are synperiplanar to each other, a finding that contrasts with the preferences observed in the gas phase. acs.orgresearchgate.net This underscores the critical role of solvent effects in determining the conformational equilibrium of this compound in solution. acs.orgresearchgate.netehu.eusehu.esucm.es

The following table summarizes the key findings from computational studies on the conformers of this compound.

| Computational Method | Phase | Most Stable Conformer | Key Findings |

|---|---|---|---|

| MP2/6-31G//3-21G | Gas Phase | Not explicitly named, but dependent on C-C and C-O torsion angles. | Conformational energies are strongly dependent on the torsion angles around the C-C and C-O bonds. researchgate.netresearchgate.net |

| B3LYP/6-31G | Gas Phase & Dichloromethane | Conformer A | Conformer A is the most stable. acs.org |

| B3LYP(L1A1)/6-31G | Gas Phase & Dichloromethane | Conformer A | This level of theory also predicts Conformer A as the most stable, though it may overestimate the stability of another conformer, B. acs.org |

| MP2(SCIPCM)/6-31G//HF(L1A1)/6-31G* | Dichloromethane | Conformer A | Confirms the stability of Conformer A in solution. acs.org |

| General (unspecified methods) | Solution | Conformations with synperiplanar carbonyl and alkoxy dipoles. | Solvent effects stabilize conformations where the carbonyl and alkoxy dipoles are aligned. acs.orgresearchgate.net |

Mechanistic Studies of 2 Methoxypropanal Reactivity and Stereoselectivity

Nucleophilic Addition Reactions to the Carbonyl Moiety

The stereochemical outcome of nucleophilic additions to chiral aldehydes, such as 2-methoxypropanal, is a subject of significant interest in organic chemistry. The presence of a stereocenter alpha to the carbonyl group influences the facial selectivity of the incoming nucleophile, leading to the preferential formation of one diastereomer over the other. Several models have been developed to predict and rationalize this phenomenon.

The addition of nucleophiles to the carbonyl carbon of this compound results in the formation of a new stereocenter. The relative orientation of the existing and newly formed stereocenters is dictated by the transition state geometry of the reaction. Two prominent models, the Felkin-Anh and Cram-Cornforth models, are often invoked to explain the observed diastereoselectivity.

The Felkin-Anh model is a widely used paradigm for predicting the stereochemistry of nucleophilic attack on chiral aldehydes and ketones. youtube.comwikipedia.org It posits that the largest group (L) on the alpha-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory. youtube.com

In the context of this compound, the methoxy (B1213986) group (OMe) is considered the most electronegative substituent. In the "polar" version of the Felkin-Anh model, this electronegative group is treated as the sterically demanding "large" group. youtube.comuwindsor.ca This is attributed to the stabilizing interaction between the low-lying σ* orbital of the C-O bond and the π* orbital of the carbonyl group, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital). youtube.comchemrxiv.org Consequently, the model predicts that the nucleophile will preferentially attack from the face opposite to the methoxy group.

However, the Felkin-Anh model has its limitations, and its predictive power for this compound can be nuanced. Computational studies have shown that for the addition of enolborane to this compound, the lowest energy transition state actually features the methoxy group in an anti position relative to the carbonyl group, which is contrary to the perpendicular arrangement predicted by the Felkin-Anh model. comporgchem.comcomporgchem.com This suggests that for certain nucleophiles and reaction conditions, other factors may override the stereoelectronic effects emphasized by the polar Felkin-Anh model.

The Cram-Cornforth model, an extension of Cram's original rule, is particularly relevant for α-alkoxy aldehydes like this compound, especially when dealing with non-chelating conditions. comporgchem.comfu-berlin.de This model emphasizes the importance of minimizing dipolar interactions between the electronegative α-substituent (the methoxy group) and the carbonyl oxygen. fu-berlin.de To achieve this, the methoxy group and the carbonyl group adopt an anti-periplanar conformation in the reactive ground state. The nucleophile then attacks from the less hindered side, which is typically past the smallest group on the α-carbon (in this case, a hydrogen atom).

Computational studies on the addition of enolborane to this compound lend strong support to the relevance of the Cornforth model. These studies indicate that the lowest energy transition state corresponds to the Cornforth pathway, where the methoxy group is positioned anti to the carbonyl. comporgchem.comnih.gov This preference is linked to the inherent conformational stability of the aldehyde itself, where the anti conformation is the most stable. comporgchem.com Therefore, for reactions of this compound with certain nucleophiles, the Cram-Cornforth model provides a more accurate prediction of the major diastereomer than the Felkin-Anh model. comporgchem.com

Computational chemistry has been instrumental in providing detailed insights into the transition state structures of nucleophilic additions to this compound. uni-marburg.deresearchgate.netresearchgate.netmpg.de Ab initio molecular orbital calculations and density functional theory (DFT) have been employed to map the potential energy surfaces and identify the lowest energy pathways for these reactions. nih.govresearchgate.net

Studies by Frenking, Reetz, and others have systematically investigated the rotational profiles of this compound and the transition state structures for the addition of various nucleophiles, such as lithium hydride (LiH) and enolboranes. uni-marburg.deresearchgate.netresearchgate.netmpg.de These calculations have revealed that the relative energies of different transition states, corresponding to Felkin-Anh and Cornforth pathways, are highly dependent on the nature of the α-substituent and the nucleophile. nih.gov

For this compound, which bears a highly electronegative oxygen atom at the α-position, computational studies consistently show that transition states resembling the Cornforth model (with an anti-periplanar arrangement of the methoxy group and carbonyl) are favored for certain reactions, such as the addition of enolborane. comporgchem.comnih.gov The calculated transition state structures for the addition of E- and Z-enolboranes to this compound have been shown to predict diastereofacial selectivity that is in good agreement with experimental results. nih.gov These computational findings underscore the importance of considering the specific electronic and steric interactions in the transition state rather than relying on a single, universal model.

The stereochemical outcome of nucleophilic additions to this compound is intrinsically linked to the conformational preferences of the aldehyde itself. comporgchem.comcomporgchem.com The relative populations of different ground-state conformers can influence the distribution of products by affecting the energies of the corresponding transition states.

Computational analyses have shown that for this compound, the conformer where the methoxy group is anti to the carbonyl group is the most stable. comporgchem.comacs.org This inherent stability of the anti conformer plays a crucial role in directing the stereochemical course of the reaction. The transition state for nucleophilic addition often resembles the ground-state conformation of the aldehyde. Therefore, if the anti conformer is the most populated, the reaction is more likely to proceed through a transition state that maintains this arrangement, leading to the product predicted by the Cornforth model. comporgchem.com

The preference for the anti conformation in this compound is attributed to the minimization of dipole-dipole repulsion between the C-O bond of the methoxy group and the C=O bond of the carbonyl. fu-berlin.de For aldehydes with less electronegative α-substituents, the conformational landscape can be different, favoring gauche or perpendicular arrangements and consequently leading to different stereochemical outcomes that may be better explained by the Felkin-Anh model. comporgchem.comnih.gov The solvent can also play a role in altering the conformational distribution, with polar solvents potentially stabilizing conformers with smaller dihedral angles between the polar bonds. acs.org

Table 1: Comparison of Stereochemical Models for Nucleophilic Addition to this compound

| Model | Predicted Reactive Conformation | Key Factor | Applicability to this compound |

|---|---|---|---|

| Felkin-Anh (Polar) | α-Substituent (OMe) perpendicular to C=O | Stereoelectronic (σ-π interaction) | Less predictive for some nucleophiles (e.g., enolboranes) as it doesn't always align with the lowest energy transition state. comporgchem.comcomporgchem.com |

| Cram-Cornforth | α-Substituent (OMe) anti to C=O | Minimization of dipole-dipole repulsion | Highly relevant and predictive, especially for enolborane additions, supported by computational studies. comporgchem.comnih.gov |

Application and Limitations of the Felkin-Anh Model

Computational Elucidation of Transition State Structures for Nucleophilic Additions

Pericyclic Reactions Involving this compound

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. msu.eduwikipedia.org These reactions are distinct from ionic or radical reactions and are governed by the principles of orbital symmetry. udel.edu While less common than nucleophilic additions for simple aldehydes, this compound can participate in certain types of pericyclic reactions, most notably cycloadditions.

One such example is the [2+2] cycloaddition between ketenes and chiral α-alkoxy aldehydes like this compound. acs.org This reaction provides a pericyclic alternative to the aldol (B89426) reaction for the synthesis of β-lactones (2-oxetanones). acs.org The stereoselectivity of this cycloaddition is a key aspect of its utility.

Computational studies on the reaction between ketene (B1206846) and (S)-2-methoxypropanal have been performed to understand the origins of the stereochemical control. acs.org These studies have analyzed the various possible conformations of this compound and the corresponding diastereomeric transition states for the cycloaddition. acs.org The results indicate that the reaction is concerted but asynchronous, with the formation of one C-C bond being more advanced than the C-O bond formation in the transition state. acs.org

Interestingly, the stereochemical outcome of this pericyclic reaction is predicted to be "non-Felkin". acs.org The preferred transition state is not the one that would be predicted by a simple application of the Felkin-Anh model. Instead, the stereoselectivity is a complex interplay of steric, electrostatic, and stereoelectronic effects. acs.org The reaction is often facilitated by the use of Lewis acids or high concentrations of lithium perchlorate (B79767) in ether, which can influence the energetics of the transition states. acs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Lithium hydride |

| Enolborane |

| Ketene |

| β-lactone (2-oxetanone) |

| Lithium perchlorate |

| (S)-2-methoxypropanal |

[2+2] Cycloadditions with Ketenes and Related Components

The [2+2] cycloaddition of ketenes to carbonyl compounds, including aldehydes like this compound, is a synthetically valuable method for the formation of β-lactones (2-oxetanones). acs.org These four-membered ring structures are important intermediates in organic synthesis. acs.org While these reactions can be formally considered as [2+2] cycloadditions, the actual mechanisms can vary. acs.org

The interaction between ketenes and aldehydes can proceed through different pathways. The frontier molecular orbitals (FMOs) of ketenes are orthogonal, which allows for distinct interactions with nucleophiles and electrophiles. acs.org A nucleophile typically attacks the sp-hybridized carbon of the ketene, while an electrophile interacts with the α-carbon. acs.org

Theoretical studies, specifically ab initio calculations, have been employed to investigate the thermal [2+2] cycloaddition between C₂ᵥ-symmetric ketenes and enantiopure aldehydes like (S)-2-methoxypropanal. acs.org These calculations predict that the reaction can proceed with a high degree of stereocontrol, making it a viable method for preparative purposes. acs.org The mechanism is often concerted, though highly asynchronous, meaning the formation of the two new sigma bonds is not simultaneous. acs.org In many cases, the interaction between the α-carbon of the ketene and the aldehyde is less developed in the transition state. acs.org

The reactivity of ketenes in these cycloadditions can be influenced by substituents. Non-nucleophilic ketenes generally exhibit low reactivity towards carbonyl compounds unless a catalyst is used. acs.org However, computational studies have explored ways to facilitate these reactions, for instance, by using lithium perchlorate in diethyl ether. acs.org

It's important to note that the cycloaddition of ketenes can occur across either the C=C or C=O bond of the ketene. orientjchem.org However, the reaction with aldehydes to form β-lactones involves the C=O bond of the aldehyde and the C=C bond of the ketene. acs.org

Stereochemical Induction and Control in Cycloaddition Pathways

A critical aspect of the [2+2] cycloaddition involving chiral α-alkoxy aldehydes like this compound is the control of stereochemistry. The presence of the chiral center adjacent to the carbonyl group influences the facial selectivity of the approaching ketene, leading to the preferential formation of one diastereomer of the β-lactone product.

Computational studies on the reaction between ketenes and (S)-2-methoxypropanal have been instrumental in predicting the stereochemical outcome. acs.org These studies predict a "non-Felkin" sense of induction, which is a departure from the commonly observed models for nucleophilic addition to chiral carbonyls. acs.org The stereochemical outcome is rationalized by considering a combination of steric, electrostatic, and stereoelectronic effects. acs.org

The conformational analysis of this compound is crucial for understanding the origins of stereocontrol. acs.orgacs.org The relative stability of different conformers, both in the gas phase and in solution, dictates the preferred orientation of the aldehyde during the reaction. acs.orgacs.org For this compound, the most stable conformer, both in the gas phase and in dichloromethane (B109758) solution, is one where the C-O bond of the methoxy group and the C=O bond of the aldehyde are oriented in a specific manner. acs.org

The transition state geometry of the cycloaddition plays a pivotal role in determining the final stereochemistry. For the lithium-assisted reaction between ketene and (S)-2-methoxypropanal, two diastereomeric transition states, syn-TS'c and anti-TS'c, have been located computationally. acs.org The analysis of these transition states reveals that the C3···C4 bond is more developed than the O1···O2 bond, indicating an asynchronous process. acs.org The relative energies of these diastereomeric transition states determine the diastereomeric ratio of the products.

Kinetic control of the [2+2] cycloaddition leads to a specific stereochemical outcome. acs.org Interestingly, this outcome is often opposite to what is obtained under thermodynamic control or through enolate-based methods to synthesize β-lactones. acs.org This highlights the unique stereochemical control offered by the concerted [2+2] cycloaddition pathway.

The following table summarizes the predicted stereochemical outcomes and key findings from computational studies on the [2+2] cycloaddition of ketenes with this compound.

| Reactants | Method | Key Finding | Predicted Stereochemical Outcome |

| C₂ᵥ-symmetric ketenes + (S)-2-methoxypropanal | Ab initio calculations | High stereocontrol is achievable. acs.org | Non-Felkin induction. acs.org |

| Ketene + (S)-2-methoxypropanal (Li⁺ assisted) | Computational study | Two diastereomeric transition states (syn and anti) located. acs.org | Same type of stereocontrol as the purely thermal reaction. acs.org |

Other Fundamental Reaction Mechanisms for α-Alkoxy Aldehydes (e.g., Aldol-type Reactions, Rearrangements)

Beyond cycloadditions, α-alkoxy aldehydes like this compound can participate in other fundamental organic reactions, most notably aldol-type reactions. The aldol reaction is a cornerstone of carbon-carbon bond formation, involving the reaction of an enol or enolate with a carbonyl compound. wikipedia.orglibretexts.org

In the context of α-alkoxy aldehydes, the key mechanistic feature is the influence of the α-alkoxy group on the stereochemical course of the reaction. Systematic studies on the aldol additions of methyl ketones to α-alkoxy aldehydes under non-chelating conditions have been conducted. acs.orgnih.gov These studies have shown that the additions to aldehydes with a single α-alkoxy stereocenter generally yield product diastereomers that are consistent with the Cornforth/polar Felkin-Anh models for carbonyl addition. acs.orgnih.gov

The mechanism of the aldol reaction can be either base-catalyzed or acid-catalyzed. wikipedia.orgnrochemistry.com

Base-catalyzed mechanism: Involves the deprotonation of a carbonyl compound to form a resonance-stabilized enolate, which then acts as a nucleophile, attacking the carbonyl group of another molecule. wikipedia.org

Acid-catalyzed mechanism: Involves the tautomerization of the carbonyl compound to its enol form. The acid also activates the carbonyl group of the other molecule by protonation, making it more electrophilic. wikipedia.org

The stereoselectivity in aldol reactions of α-alkoxy aldehydes is sensitive to the nature of the alkyl substituent at the α-position but is relatively insensitive to the protecting group on the alkoxy moiety. acs.orgnih.gov When an additional stereocenter is present at the β-position, the π-facial selectivity of the aldehyde shows a strong dependence on the relative configuration of the α- and β-stereocenters. acs.orgnih.gov

A stereochemical model based on Cornforth-like transition-state arrangements has been proposed to explain the observed diastereoselectivity. acs.org Aldehydes with an anti relationship between the α- and β-alkoxy substituents generally exhibit good diastereoselectivity, whereas those with a syn relationship often result in product mixtures. acs.orgnih.gov

The following table provides a general overview of the mechanistic steps in aldol reactions.

| Catalyst | Step 1 | Step 2 | Step 3 |

| Base | Formation of an enolate by deprotonation. | Nucleophilic attack of the enolate on the carbonyl group. | Protonation of the resulting alkoxide. |

| Acid | Acid-catalyzed tautomerization to the enol. wikipedia.org | Nucleophilic attack of the enol on the protonated carbonyl group. wikipedia.org | Deprotonation to yield the aldol product. wikipedia.org |

Strategic Applications of 2 Methoxypropanal in Asymmetric Synthesis

Utilization as a Chiral Building Block for Complex Organic Molecules

A chiral building block, often sourced from the "chiral pool," is an enantiomerically pure compound used as a starting material in the synthesis of more complex target molecules. researchgate.net This strategy is a cornerstone of modern organic synthesis, providing an efficient pathway to enantiopure pharmaceuticals, agrochemicals, and natural products by incorporating a pre-existing stereocenter. researchgate.netwikipedia.org

2-Methoxypropanal, with its stereocenter at the C2 position bearing a methoxy (B1213986) group, serves as a valuable chiral synthon. The aldehyde functionality allows for a wide range of subsequent chemical modifications, including carbon-carbon bond formations and functional group interconversions. nih.gov Its potential lies in its ability to transfer its inherent chirality to new stereocenters formed during a synthetic sequence. core.ac.uk While extensive research has been conducted on the total synthesis of complex molecules like canataxpropellane, colombiasin A, and 4-epi-bengamide E from various starting materials, uni-konstanz.demdpi.comnih.gov specific examples detailing the use of this compound as the initial chiral building block in the total synthesis of a named complex natural product were not prominent in the reviewed literature. However, its application in fundamental stereoselective reactions underscores its potential as a valuable starting material for such endeavors.

Synthetic Utility in Enantiospecific Transformations and Pathways

The synthetic utility of this compound is most evident in its participation in enantiospecific transformations, where the existing stereocenter dictates the stereochemical outcome of the reaction. Nucleophilic additions to the carbonyl group of chiral α-alkoxy aldehydes like this compound have been a subject of significant theoretical and experimental investigation to understand the principles of π-facial diastereoselectivity.

Theoretical studies using density functional theory (B3LYP/6-31G(d)) have investigated the addition of nucleophiles, such as enolboranes, to this compound. thieme-connect.com These studies analyze the transition state energies to predict the diastereomeric outcome of the reaction. The stereoselectivity is often rationalized using established models like the Felkin-Anh model or the Cornforth model, which consider the steric and electronic effects of the α-substituent. thieme-connect.comjetir.org

For the reaction of enolborane with this compound, calculations have shown that the transition state where the α-methoxy group is oriented anti to the carbonyl group is the lowest in energy. thieme-connect.com This preference for an anti-conformation in the transition state is a key factor in predicting the stereochemistry of the resulting aldol (B89426) product. thieme-connect.com The diastereoselectivity of these additions is highly dependent on the nature of both the α-heteroatom substituent on the aldehyde and the incoming nucleophile. jetir.org For instance, the addition of E- and Z-enolboranes to this compound has been shown to yield different diastereomers, and the calculated diastereofacial selectivity shows good agreement with experimental results.

Aldol reactions involving silylketene acetals and (S)-2-(phenyl-methoxy)propanal, a related chiral aldehyde, have been explored for the de novo synthesis of carbohydrates, highlighting the utility of such aldehydes in building complex, stereochemically rich structures like L-cladinose. dntb.gov.ua The ability to control the formation of new stereocenters makes this compound a valuable substrate for constructing polyketide chains and other motifs found in natural products.

Role in the Development and Application of Chiral Auxiliaries and Ligands

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to control the stereochemistry of a reaction. wikipedia.orgresearchgate.netnih.gov After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Similarly, chiral ligands are used in catalytic amounts in combination with a metal to form a chiral catalyst that can induce enantioselectivity in a reaction. nih.govrsc.orgsnnu.edu.cn The development of novel and effective chiral auxiliaries and ligands is a central focus in asymmetric synthesis. rsc.orgsfu.ca

These tools are frequently derived from readily available chiral molecules, such as amino acids, terpenes, or carbohydrates. researchgate.net For example, versatile chiral auxiliaries like SAMP and RAMP are synthesized from (S)- and (R)-proline, respectively. While this compound is itself a chiral molecule, a review of the available literature does not indicate that it has been widely employed as a direct precursor for the synthesis of established chiral auxiliaries or ligands. Research in this area has focused on other chiral scaffolds, such as those derived from camphor, researchgate.net binaphthyls (e.g., BINOL), wikipedia.org or various amino alcohols. sfu.ca A thesis noted the synthesis of a chiral oxazoline (B21484) from (1S,2S)-1-phenyl-2-amino-3-methoxypropanol, a more complex derivative.

Therefore, while the structure of this compound contains the necessary chirality, its specific role in the development and application of new chiral auxiliaries and ligands is not documented in the reviewed scientific literature.

Development of Novel Methodologies for α-Functionalization of Aldehydes

The direct α-functionalization of aldehydes is a powerful tool for constructing new carbon-carbon and carbon-heteroatom bonds at the α-position. In recent years, organocatalysis has emerged as a key strategy for achieving this enantioselectively. These methods often rely on the formation of a transient enamine intermediate from the aldehyde and a chiral amine catalyst, such as proline or its derivatives. wikipedia.org

One of the most significant advances in this area is the asymmetric α-aminooxylation of aldehydes. researchgate.netresearchgate.net In this reaction, an aldehyde reacts with an oxidant like nitrosobenzene (B162901) in the presence of a chiral organocatalyst, typically L-proline, to produce an α-oxyaminated aldehyde with high enantioselectivity. wikipedia.orgresearchgate.net This methodology provides direct access to valuable α-hydroxy aldehyde derivatives, which are important chiral synthons. researchgate.net The reaction is notable for its operational simplicity and the use of a metal-free catalyst. researchgate.net

Similarly, proline-catalyzed asymmetric α-amination reactions have been developed, using azodicarboxylate esters as the nitrogen source. researchgate.netthieme-connect.comjetir.orgdntb.gov.ua This reaction introduces a protected amino group at the α-position of the aldehyde, providing a direct route to chiral α-amino aldehyde derivatives. An analogous reaction using 3-methoxypropanal (B1583901) has been employed as a key step in the enantioselective total synthesis of the anti-epileptic drug (+)-lacosamide. jetir.orgdntb.gov.ua

These organocatalytic methods are generally applicable to a wide range of aldehyde substrates. Therefore, this compound is a suitable candidate for these transformations, which would provide direct enantioselective access to α-functionalized derivatives with two adjacent stereocenters. The development of such novel methodologies represents a significant expansion of the synthetic chemist's toolkit for the stereocontrolled construction of complex molecules.

Advanced Spectroscopic and Analytical Characterization of 2 Methoxypropanal

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-methoxypropanal. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while advanced techniques can reveal through-bond and through-space correlations critical for stereochemical assignment.

The aldehydic proton (H-1) is expected to appear significantly downfield (δ ≈ 9.6-9.7 ppm) due to the strong deshielding effect of the carbonyl group. It would appear as a doublet, coupled to the single proton on C-2. pressbooks.pub

The proton at the C-2 chiral center (H-2) would be the most complex signal. It is expected to be a multiplet, specifically a quartet of doublets (dq), arising from coupling to the three protons of the C-3 methyl group and the single aldehydic proton. Its chemical shift would be influenced by both the adjacent carbonyl and methoxy (B1213986) groups, likely appearing in the δ ≈ 3.6-3.8 ppm region.

The methoxy group protons (-OCH₃) would present as a sharp singlet, as they are not coupled to any other protons, with an expected chemical shift around δ ≈ 3.3-3.4 ppm. chemspider.com

The methyl group protons at C-3 (-CH₃) would appear as a doublet, coupled to the single proton at C-2, at a more upfield position of δ ≈ 1.1-1.3 ppm. chemspider.com

The coupling constants (J-values) are critical for confirming assignments and providing conformational data. The three-bond (vicinal) coupling constant between H-1 and H-2 (³JH1-H2) and between H-2 and the C-3 protons (³JH2-H3) would be instrumental in this analysis. researchgate.net

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon environments. Data available from public databases confirms the four distinct carbon atoms in the structure. nih.gov

Table 1: Predicted ¹H and Experimental ¹³C NMR Data for this compound

| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling | Experimental ¹³C Shift (δ, ppm) nih.gov |

|---|---|---|---|---|---|

| C-1 (-CHO) | ¹H | 9.6 – 9.7 | d | ³JH1-H2 | 204.0 – 205.0 |

| C-2 (-CH(OCH₃)-) | ¹H | 3.6 – 3.8 | dq | ³JH2-H3, ³JH1-H2 | 80.0 – 82.0 |

| -OCH₃ | ¹H | 3.3 – 3.4 | s | None | 57.0 – 59.0 |

| C-3 (-CH₃) | ¹H | 1.1 – 1.3 | d | ³JH2-H3 | 14.0 – 16.0 |

s = singlet, d = doublet, dq = doublet of quartets

Stereochemical Elucidation: The chiral nature of C-2 means that advanced NMR experiments would be required for absolute stereochemical determination, often on a derivatized form of the molecule. Techniques like the Mosher ester analysis, where the aldehyde is first reduced to the corresponding alcohol (2-methoxy-1-propanol) and then esterified with a chiral agent, could be used. researchgate.net Comparing the ¹H NMR shifts of the resulting diastereomers allows for the assignment of the absolute configuration of the original chiral center. Computational models have also been used to study the rotational profiles and conformer distribution of this compound, which are fundamental to understanding its stereochemical behavior in reactions.

Vibrational Spectroscopy (Infrared, Raman) for Structural and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful method for identifying functional groups and probing the molecular structure of this compound. These two methods are complementary; a molecular vibration that is strong in Raman may be weak or absent in IR, and vice versa. edinst.com This is governed by selection rules: IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in its polarizability. edinst.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions characteristic of its functional groups. nih.gov

C=O Stretch: A very strong and sharp absorption band is expected in the region of 1740–1725 cm⁻¹. This is a classic indicator of an aliphatic aldehyde. askthenerd.com

C-H Stretch: Aldehydic C-H stretching typically shows two weak bands, one near 2850 cm⁻¹ and another near 2750 cm⁻¹. The aliphatic C-H stretching from the methyl and methoxy groups would appear as strong absorptions in the 3000–2850 cm⁻¹ range. libretexts.org

C-O-C Stretch: A strong, characteristic band for the ether linkage is expected in the fingerprint region, typically around 1150–1085 cm⁻¹. askthenerd.com

Raman Spectroscopy: The Raman spectrum provides complementary data. nih.gov

C=O Stretch: The carbonyl stretch is also visible in Raman, though it is typically weaker than in the IR spectrum.

Symmetric C-H Bending: Symmetric bending modes of the methyl group are often prominent in Raman spectra.

Skeletal Vibrations: C-C and C-O skeletal vibrations in the fingerprint region provide a unique pattern that can be used for identification. renishaw.com

By analyzing both IR and Raman spectra, a comprehensive vibrational profile of the molecule can be constructed, confirming the presence of all key functional groups and providing a unique "fingerprint" for the compound. renishaw.com

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde C-H Stretch | IR | ~2850, ~2750 | Weak-Medium |

| Aliphatic C-H Stretch | IR, Raman | 3000 - 2850 | Strong (IR), Medium (Raman) |

| Carbonyl (C=O) Stretch | IR, Raman | 1740 - 1725 | Very Strong (IR), Medium (Raman) |

| C-H Bending | IR, Raman | 1470 - 1360 | Medium |

| Ether (C-O-C) Stretch | IR | 1150 - 1085 | Strong |

Mass Spectrometry Techniques for Molecular Structure Confirmation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural formula of a compound by analyzing the mass-to-charge ratio (m/z) of its ion and fragment ions. docbrown.info For this compound (molar mass: 88.11 g/mol ), electron ionization (EI) would produce a molecular ion (M⁺) and a characteristic fragmentation pattern. chemspider.com

The molecular ion peak would be observed at m/z = 88. The fragmentation of this ion is predictable based on the stability of the resulting carbocations and neutral radicals. The primary cleavage points are the bonds adjacent to the oxygen atoms (alpha-cleavage), which are points of weakness.

Key expected fragmentation pathways include:

Loss of a hydrogen radical (-H•): Cleavage of the weak aldehydic C-H bond would result in a stable acylium ion at m/z = 87 .

Loss of a methoxy radical (-•OCH₃): Cleavage of the C-O ether bond would yield a fragment at m/z = 57 .

Loss of an formyl radical (-•CHO): Alpha-cleavage on the other side of the carbonyl group results in a prominent fragment at m/z = 59 . This ion, [CH₃CH(OCH₃)]⁺, is well-stabilized by the ether oxygen.

Loss of a methyl radical (-•CH₃): Cleavage of the C-C bond between C-2 and C-3 would produce a fragment at m/z = 73 .

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Identity of Lost Neutral |

|---|---|---|

| 88 | [C₄H₈O₂]⁺• | None (Molecular Ion) |

| 87 | [C₄H₇O₂]⁺ | H• |

| 73 | [C₃H₅O₂]⁺ | •CH₃ |

| 59 | [C₃H₇O]⁺ | •CHO |

| 57 | [C₃H₅O]⁺ | •OCH₃ |

Chiral Chromatography (e.g., GC-MS, GC-FID) for Enantiomeric Purity Assessment

Assessing the enantiomeric purity of this compound is crucial, particularly when it is used in asymmetric synthesis. Since enantiomers possess identical physical properties in a non-chiral environment, their separation requires a chiral environment, which is typically achieved using chiral chromatography. nptel.ac.innih.gov Gas chromatography (GC) with a chiral stationary phase (CSP) is a highly effective method for this purpose.

A common strategy involves the use of a capillary GC column coated with a chiral selector, such as a derivatized cyclodextrin (B1172386). gcms.cz For an analyte like this compound, a column such as an Astec CHIRALDEX™ or a similar cyclodextrin-based phase would be a suitable choice.

Methodology:

Stationary Phase: A chiral stationary phase, for example, a permethylated or trifluoroacetyl-derivatized β- or γ-cyclodextrin immobilized on a polysiloxane backbone, would be selected. gcms.cz The chiral cavities of the cyclodextrin form transient diastereomeric complexes with the enantiomers of this compound.

Mechanism of Separation: One enantiomer will fit more favorably into the chiral cavity of the stationary phase, leading to a stronger interaction and thus a longer retention time. The other enantiomer, interacting less strongly, will elute from the column faster. This difference in retention times allows for their separation and quantification. gcms.cz

Detection: The separated enantiomers can be detected using a standard Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for simultaneous quantification and structural confirmation. jetir.org

Quantification: The enantiomeric excess (ee) can be calculated by integrating the peak areas of the two separated enantiomers in the resulting chromatogram. nptel.ac.in The formula used is: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

This technique provides a robust and reliable method for determining the enantiomeric purity of this compound, which is a critical parameter for its application in stereoselective chemical processes. jetir.org

Future Perspectives and Emerging Research Avenues for 2 Methoxypropanal

Development of Novel Catalytic Systems for Selective Transformations

The selective transformation of 2-methoxypropanal hinges on the development of sophisticated catalytic systems. Catalysts increase the rate of a chemical reaction without being consumed in the process. libretexts.org They provide an alternative reaction pathway with a lower activation energy. libretexts.orgwikipedia.org Catalysis can be classified as homogeneous, where the catalyst is in the same phase as the reactants, or heterogeneous, where it is in a different phase. libretexts.orgwikipedia.org

Current research highlights the challenge in selectively synthesizing primary methoxypropanols like 2-methoxy-1-propanol from propylene (B89431) oxide and methanol, as conventional acid catalysts often favor the formation of the secondary isomer, 1-methoxy-2-propanol. wordpress.com To address this, novel organic/inorganic hybrid acid catalysts have been developed by immobilizing tris(2,4-pentanedionato)zirconium(IV) cations onto layered clays (B1170129) like taeniolite and bentonite. wordpress.com These solid acid catalysts have demonstrated superior performance and selectivity for the desired primary methoxypropanal precursor, even under mild reaction conditions. wordpress.com

Another area of investigation involves the use of silver-based catalysts on silica (B1680970) supports (Ag/SiO2) for the oxidation of methoxypropanol (B72326). ewadirect.com The concentration of the active silver component has been shown to directly impact catalyst loading and, consequently, the conversion rate of methoxypropanol and selectivity towards the desired product, methoxypropanone. ewadirect.com

Furthermore, computational studies are being employed to understand and predict the stereocontrol in reactions involving this compound. For instance, the diastereofacial selectivity in the addition of enolboranes to this compound has been predicted with good agreement to experimental values using computational models. researchgate.net These theoretical insights are crucial for designing catalysts that can achieve high stereoselectivity in complex organic transformations.

Table 1: Comparison of Catalytic Systems for this compound Related Transformations

| Catalyst System | Reactants | Desired Product/Transformation | Key Findings |

| Tris(2,4-pentanedionato)zirconium(IV) on clay (taeniolite, bentonite) | Propylene oxide, Methanol | Selective synthesis of 2-methoxy-1-propanol | Increased catalytic performance and selectivity for the primary isomer compared to conventional acid catalysts. wordpress.com |

| Ag/SiO2 | Methoxypropanol | Oxidation to methoxypropanone | Catalyst loading, influenced by active component concentration, maximizes conversion and selectivity. ewadirect.com |

| Enolboranes (Computational Study) | This compound | Diastereoselective addition | Computational models accurately predict diastereofacial selectivity, aiding in catalyst design. researchgate.net |

Exploration of Bio-inspired and Biocatalytic Synthetic Routes

The quest for greener and more efficient chemical syntheses has led to a growing interest in bio-inspired and biocatalytic approaches. Enzymes, as natural catalysts, offer remarkable specificity and can operate under mild conditions, making them attractive for the synthesis of complex molecules. libretexts.org

One promising avenue is the use of aldolases, a class of enzymes that catalyze aldol (B89426) reactions. 2-Deoxy-D-ribose 5-phosphate aldolase (B8822740) (DERA) has been utilized in the synthesis of key intermediates for complex natural products. Notably, DERA can catalyze the reaction of (S)-3-hydroxy-2-methoxypropanal with acetaldehyde, demonstrating the potential for enzymatic transformations involving derivatives of this compound.

Bio-inspired mineralization processes are also being explored for the synthesis of nanomaterials. researchgate.net For example, a bio-inspired method for synthesizing BaTiO3 nanocrystals at low temperatures utilizes a precursor solution containing 2-methoxypropanol. researchgate.netresearchgate.net This approach mimics natural biomineralization and avoids the need for harsh reaction conditions. researchgate.net

The development of chemoenzymatic processes, which combine chemical and enzymatic steps, offers a powerful strategy for asymmetric synthesis. For instance, lipases have been used in the transesterification of acetoxy groups in alcoholic media containing methoxypropanol, achieving high yields and simplifying purification. mdpi.com

Table 2: Bio-inspired and Biocatalytic Approaches Involving Methoxypropanal Derivatives

| Biocatalyst/Bio-inspired Method | Substrate/Precursor | Transformation/Application | Significance |

| 2-Deoxy-D-ribose 5-phosphate aldolase (DERA) | (S)-3-hydroxy-2-methoxypropanal, Acetaldehyde | Aldol reaction for synthesis of complex intermediates | Demonstrates enzymatic tolerance and utility for methoxypropanal derivatives. |

| Bio-inspired Nanocrystal Synthesis | 2-methoxypropanol (in precursor solution) | Low-temperature synthesis of BaTiO3 nanocrystals | Mimics natural processes, offering a greener route to advanced materials. researchgate.netresearchgate.net |

| Lipase B from C. antarctica | Acetoxy-containing compounds, Methoxypropanol (as medium) | Transesterification for deacetylation | High-yield, clean chemoenzymatic process for producing drug precursors. mdpi.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with continuous flow chemistry and automated platforms represents a paradigm shift in how molecules are produced. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for seamless scale-up. atamanchemicals.com

Polymer-supported catalysts are particularly well-suited for use in continuous flow systems, as they can be packed into reactors for repeated use, leading to more sustainable and cost-effective processes. researchgate.net The application of such systems for the enantioselective α-aminoxylation of aldehydes has been demonstrated, and similar principles could be applied to reactions involving this compound. researchgate.net The use of microreactors can further intensify the alcoholysis reaction for the efficient synthesis of 1-methoxy-2-propanol, a structural isomer of a this compound precursor. atamanchemicals.com

Automated sampling and analysis are critical components of modern synthesis platforms, allowing for real-time reaction monitoring and optimization. Systems have been developed for the automated analysis of reactions such as the acid-catalyzed hydrolysis of an ester in refluxing methoxypropanol. This level of automation enables high-throughput experimentation and the rapid identification of optimal reaction conditions.

The development of novel linkers compatible with solid-phase synthesis is another key area of research. acs.org These linkers are essential for the automated synthesis of complex molecules like oligosaccharides and could be adapted for the solid-phase synthesis of derivatives of this compound. acs.org

Advancements in Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The convergence of chemistry and artificial intelligence (AI) is revolutionizing the field, offering powerful new tools for reaction prediction, retrosynthesis, and optimization. chemcopilot.comengineering.org.cn Machine learning (ML) algorithms can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with increasing accuracy. nd.edunih.gov

For this compound, AI models could be trained on existing experimental data to predict its reactivity in various transformations. This would enable chemists to design more efficient synthetic routes and explore novel chemical space. For example, computational studies have already been used to investigate the conformational analysis of this compound, providing insights into its behavior in solution. acs.orgacs.org Machine learning could further enhance these predictions by incorporating a wider range of experimental data.

Furthermore, AI is being applied to retrosynthesis, the process of working backward from a target molecule to identify potential starting materials. engineering.org.cn By learning from vast reaction databases, AI can propose novel and efficient synthetic pathways that may not be obvious to a human chemist. engineering.org.cn This technology could be invaluable for designing syntheses that incorporate this compound as a key building block.

Table 3: Applications of AI and Machine Learning in the Context of this compound

| AI/ML Application | Potential Use with this compound | Expected Outcome |

| Reaction Outcome Prediction | Predict products and yields of reactions involving this compound. | Accelerated discovery of new reactions and optimization of existing ones. chemcopilot.com |

| Retrosynthetic Analysis | Propose synthetic routes to complex targets utilizing this compound. | Design of novel and efficient syntheses incorporating this building block. engineering.org.cn |

| Conformational Analysis | Predict the stable conformations of this compound in different solvents and reaction conditions. | Deeper understanding of its stereochemical behavior and reactivity. acs.orgacs.org |

| Optimization of Reaction Conditions | Suggest optimal catalysts, solvents, and temperatures for transformations of this compound. | Increased efficiency and selectivity of synthetic processes. chemcopilot.com |

常见问题

Q. What ethical practices are critical when studying this compound’s biomedical applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。